molecular formula C10H14ClFN2 B184000 1-(3-Fluorophenyl)piperazine hydrochloride CAS No. 140478-97-3

1-(3-Fluorophenyl)piperazine hydrochloride

Cat. No.: B184000
CAS No.: 140478-97-3
M. Wt: 216.68 g/mol
InChI Key: FFVUTWKWKLJJPN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperazine hydrochloride is a chemical compound categorized under piperazines. Piperazines are a class of chemicals known for their wide range of biological and pharmaceutical activities. This compound, specifically, is used as an analytical reference standard and has applications in forensic chemistry and toxicology .

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)piperazine hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)piperazine hydrochloride involves its interaction with various molecular targets. It is known to bind to serotonin receptors, influencing neurotransmitter activity. This binding can modulate various physiological processes, including mood regulation and pain perception. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .

Comparison with Similar Compounds

1-(3-Fluorophenyl)piperazine hydrochloride can be compared with other fluorophenyl piperazines, such as:

Properties

IUPAC Name

1-(3-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUTWKWKLJJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure of Preparation 1. A mixture of 8.0 g (0.045 mol) of bis(2-chloroethyl)amine hydrochloride, 5.0 g (0.045 mol) of m-fluoroaniline and 12.5 g (0.09 mol) of solid potassium carbonate in a total volume of 50 mL of n-butanol gave 3.5 g (35%) of white solid, mp 205°-207° C. (methanol-water-ethyl ether).
Name
methanol water ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

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